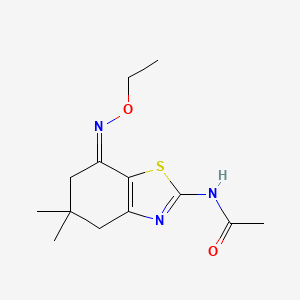

N-(7-(azamethoxyethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-yl)ethanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(7-(azamethoxyethylene)-5,5-dimethyl-4,5,6-trihydrobenzothiazol-2-yl)ethanamide” is a complex organic compound. It contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals . The compound also contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). Benzothiazoles are found in a wide range of applications from pharmaceuticals to dyes .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring and the attachment of the amide group. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine . The benzothiazole ring might undergo electrophilic substitution reactions .

Applications De Recherche Scientifique

Synthetic Routes and Biological Importance

N-Heterocyclic compounds, such as 1,2,3-triazoles, play a pivotal role in diverse scientific applications including drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of these compounds under acidic or basic conditions and their significant dipole moment facilitate interactions with biological targets. The 1,4-disubstituted 1,2,3-triazoles, in particular, are synthesized through copper-catalyzed azide-alkyne cycloaddition, contributing significantly to the field of click chemistry. This has led to the discovery of drugs like Rufinamide and Tazobactam, highlighting the importance of such synthetic routes in developing biologically active compounds (Kaushik et al., 2019).

Chemical Transformations and CNS Drug Development

The transformation of compounds like benzimidazoles and imidazothiazoles into potent Central Nervous System (CNS) drugs has been a focus of recent research. Given the increasing incidence of CNS diseases and the limited number of azole groups used clinically in CNS treatments, there's a significant interest in developing more effective CNS drugs. Through various synthetic pathways involving agents like phosphorus pentoxide and ethanolic potassium hydroxide, these compounds show promise in treating neurological disorders, demonstrating diverse CNS activities due to the presence of heteroatoms such as nitrogen, oxygen, and sulfur (Saganuwan, 2020).

Environmental Applications and Flame Retardants

A critical review of novel brominated flame retardants (NBFRs) emphasizes their increasing application and the need for research on their occurrence, environmental fate, and toxicity. With compounds like EH-TBB, BEH-TEBP, and DBDPE being frequently reported in high concentrations, it's crucial to understand the environmental and health implications of these chemicals, especially in indoor environments. The presence of these compounds in consumer goods, indoor air, and food necessitates further research to optimize analytical methods and understand their potential leaching from products (Zuiderveen et al., 2020).

Analytical Methods in Antioxidant Activity

The study of antioxidants and their applications in various fields like food engineering and medicine has gained significant attention. Various tests like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) are critical in determining the antioxidant activity of compounds. These methods, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing the antioxidant capacity of complex samples, showcasing the importance of these compounds in biological and environmental studies (Munteanu & Apetrei, 2021).

Mécanisme D'action

Target of action

Amides, in general, can interact with a variety of biological targets, depending on their specific structure and functional groups. For example, some amides have been found to inhibit certain enzymes or interact with receptor proteins .

Mode of action

The mode of action of amides can vary widely. Some amides can inhibit enzyme activity by binding to the active site of the enzyme, preventing the enzyme from interacting with its normal substrate. Others might bind to receptor proteins, altering the receptor’s activity .

Biochemical pathways

The biochemical pathways affected by amides depend on their specific targets. For instance, if an amide inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the cells’ metabolism .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of amides can vary based on their specific chemical structure. Some amides might be readily absorbed in the gastrointestinal tract, while others might require specific transporters. The metabolism of amides often involves enzymatic reactions, and they can be excreted in urine or feces .

Result of action

The molecular and cellular effects of amides depend on their mode of action and the specific biochemical pathways they affect. For example, if an amide inhibits a key metabolic enzyme, it could lead to a buildup of certain metabolites or a deficiency in others .

Action environment

The action, efficacy, and stability of amides can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of an amide might be optimal at a certain pH or temperature, and it might interact with other molecules in its environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(7Z)-7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-5-18-16-10-7-13(3,4)6-9-11(10)19-12(15-9)14-8(2)17/h5-7H2,1-4H3,(H,14,15,17)/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBOSFYMGUVRCQ-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C1CC(CC2=C1SC(=N2)NC(=O)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C\1/CC(CC2=C1SC(=N2)NC(=O)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-{2-Hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)-1-(4-methy lphenyl)pyrrolidin-2-one](/img/structure/B2535362.png)

![1-(2,5-dimethoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2535363.png)

![N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2535364.png)

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2535365.png)

![N-[[4-[4-Ethyl-4-(hydroxymethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2535372.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2535379.png)

![N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2535380.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2535381.png)